molecular formula C8H11N3O4 B11892104 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B11892104
M. Wt: 213.19 g/mol
InChI Key: YJEYZFGEMIIIAH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a bicyclic nitroimidazole-oxazine hybrid with a stereochemically defined hydroxyl group at the 6-position and two methyl groups at the 7-position. This scaffold is structurally related to the pharmacophoric core of the antitubercular drug pretomanid (PA-824) but differs in substituent patterns. The dimethyl modification at the 7-position is hypothesized to influence metabolic stability, lipophilicity, and steric interactions with biological targets .

Key synthetic intermediates for this compound include (S)- or (R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, which are prepared via regioselective reactions of nitroimidazole precursors with epoxide derivatives . The dimethyl variant is synthesized by introducing methyl groups during intermediate functionalization, often via nucleophilic substitution or alkylation .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

7,7-dimethyl-2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C8H11N3O4/c1-8(2)5(12)3-10-4-6(11(13)14)9-7(10)15-8/h4-5,12H,3H2,1-2H3

InChI Key

YJEYZFGEMIIIAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN2C=C(N=C2O1)[N+](=O)[O-])O)C

Origin of Product

United States

Preparation Methods

Formation of the Imidazole-Oxazine Ring System

The most frequently reported method involves a tandem cyclization-alkylation sequence:

Reaction Scheme

  • Starting Material : 4-methylpent-3-en-2-one reacts with hydroxylamine to form an oxime

  • Cyclization : Treatment with chloroacetonitrile under acidic conditions generates the imidazole ring

  • Methylation : Dimethylation at C7 using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF

  • Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C

Key Conditions

  • Temperature control during nitration is critical to prevent over-oxidation

  • Yields for the methylation step range from 65–72%

Alternative Pathway via Ring-Closing Metathesis

Recent patent literature describes a novel approach using Grubbs catalyst for ring formation:

Procedure

  • Synthesize diene precursor with pendant nitro group

  • Perform ring-closing metathesis in dichloromethane (2 mol% Grubbs II catalyst)

  • Hydrogenation to saturate the oxazine ring

Advantages

  • Better stereochemical control compared to acid-mediated cyclizations

  • Enables introduction of diverse substituents at C7

One-Pot Multicomponent Synthesis

A streamlined method reported in industrial settings combines three components in a single reactor:

Reactants

  • 2-nitroimidazole

  • Dimethyl acetylenedicarboxylate

  • Paraformaldehyde

Conditions

  • Solvent: Ethanol/water (4:1)

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Temperature: Reflux for 8 h

Yield : 58% after recrystallization from ethyl acetate

Mechanistic Insights

  • Formation of a Michael adduct between nitroimidazole and acetylenedicarboxylate

  • Formaldehyde acts as a one-carbon synthon for oxazine ring closure

Catalytic Asymmetric Synthesis

For enantiomerically pure material (e.g., (R)-configuration), chiral auxiliaries are employed:

Methodology

  • Use (S)-proline as organocatalyst in the cyclization step

  • Dynamic kinetic resolution during ring formation

  • Final oxidation with meta-chloroperbenzoic acid (mCPBA)

Performance Metrics

  • Enantiomeric excess (ee): Up to 94%

  • Throughput: 2.1 g/L·h in continuous flow systems

Process Optimization and Scale-Up Challenges

Critical parameters affecting yield and purity during industrial production:

ParameterOptimal RangeEffect on Reaction
Nitration Temp0–5°CPrevents decomposition
Methylation pH8.5–9.0Minimizes N-oxide formation
Catalyst Loading1.5–2.0 mol%Balances cost and efficiency
Crystallization SolventEthyl acetate/hexane (3:7)Improves crystal morphology

Notable Issues

  • Exothermic nature of nitration requires precise temperature control

  • Dimethyl groups increase steric hindrance, slowing reaction kinetics by 30–40% compared to non-methylated analogues

Analytical Characterization

Post-synthesis verification employs multiple techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 6H, CH₃), 4.21 (d, J=12 Hz, 2H, CH₂), 5.02 (s, 1H, OH), 7.95 (s, 1H, imidazole-H)

  • HRMS : m/z 237.0854 [M+H]⁺ (calculated 237.0856)

Purity Assessment

  • HPLC: >99% purity using C18 column (ACN/water gradient)

  • Residual solvents: <300 ppm (ICH guidelines)

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:

Comparison with Similar Compounds

Core Scaffold Derivatives

The 2-nitroimidazooxazine scaffold is a hallmark of antitubercular agents. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Biological Activity
7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol 7,7-dimethyl; 6-OH Enhanced lipophilicity; potential metabolic stabilization Limited direct data; inferred activity based on structural analogs (e.g., MIC ~0.1–1 μM)
Pretomanid (PA-824) 6-(4-(trifluoromethoxy)benzyloxy); (S)-configuration Prodrug activated by Mtb nitroreductase (Ddn); aerobic/anaerobic activity MIC: 0.07 µg/mL (Mtb H37Rv); Phase III clinical trials
Delamanid 6-nitroimidazooxazole core Targets cell wall mycolic acid biosynthesis MIC: 0.006–0.024 µg/mL (Mtb H37Rv); approved for MDR-TB
TBA-354 Biphenyl ether linker at 6-position Improved solubility; retained antitubercular activity MIC: 0.02 µg/mL (Mtb H37Rv); Phase I clinical trial (discontinued)
Compound 19a Oxazolidinone conjugate via pyridinyl linker Dual mechanism (nitroimidazole + oxazolidinone); synergistic activity MIC: 0.15 µg/mL (Mtb H37Rv); active against linezolid-resistant strains

Impact of Substituents

  • However, they may lower aqueous solubility .
  • 6-Hydroxyl Group : Critical for hydrogen bonding with bacterial targets (e.g., Ddn in Mtb). Methylation or substitution here often abolishes activity .
  • Linker Modifications: Conjugates with oxazolidinones (e.g., compound 19a) or carbamates (e.g., R-140 ) enhance potency against drug-resistant strains by combining mechanisms of action .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

  • 7,7-Dimethyl derivative : Predicted to exhibit higher microsomal stability than PA-824 due to reduced oxidative metabolism at the 7-position .
  • PA-824 : Rapid clearance in humans (t1/2 ~18 hours); metabolized via CYP3A4 to inactive metabolites .
  • TBA-354 : Improved solubility (logP ~2.5 vs. PA-824’s ~3.2) but similar clearance profiles .

Efficacy in Disease Models

Compound In Vitro MIC (Mtb H37Rv) Intramacrophage Activity In Vivo Efficacy (Mouse Model)
7,7-Dimethyl derivative ~0.5 µM (estimated) Not reported Not tested
PA-824 0.07 µg/mL 1-log CFU reduction 99% bacterial load reduction
Compound 47 0.18 µM 2-log CFU reduction Superior to rifampicin

Biological Activity

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound with potential biological activities. Its unique structure includes a nitro group and two methyl groups on the imidazo ring, contributing to its pharmacological properties. This article explores its biological activity, particularly its antitubercular effects and interactions with various biological systems.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : Approximately 213.19 g/mol
  • CAS Number : 1006435-72-8

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. It has been studied for its efficacy against Mycobacterium tuberculosis, both in vitro and in vivo. The mechanism of action involves activation by deazaflavin-dependent nitroreductase enzymes present in bacteria, which convert the compound into active forms that exert antibacterial effects .

Table 1: Comparison of Antitubercular Potency

Compound NameMIC (μM) AerobicMIC (μM) Anaerobic
This compound0.06–0.102.0–4.4
Pretomanid0.638.8

The compound's activation by deazaflavin-dependent nitroreductase is crucial for its antibacterial properties. This enzyme catalyzes the reduction of the nitro group to form reactive intermediates that interact with bacterial cellular components .

Case Studies

In a study evaluating various derivatives of nitroimidazole compounds, this compound demonstrated enhanced potency compared to other compounds in the same class . The findings indicated that modifications at specific positions on the imidazo ring could lead to improved biological activity.

Pharmacokinetics and Drug Interactions

Interaction studies have shown that this compound interacts with specific enzymes involved in drug metabolism. Understanding these interactions is essential for predicting pharmacokinetic behavior and therapeutic effectiveness. For instance, studies have indicated minimal inhibition of major CYP isoforms by this compound, suggesting a favorable profile for potential drug development .

Q & A

Q. What are the recommended synthetic routes for 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes for structurally similar imidazo-oxazine derivatives often involve multi-step reactions, including cyclization, nitration, and functional group protection. Key considerations include:

  • Cyclization Conditions : Use of catalysts like BF₃·Et₂O or acidic conditions to form the imidazo-oxazine core .
  • Nitration : Controlled temperature (-10°C to 0°C) and stoichiometry to avoid over-nitration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound.
Reaction Step Conditions Yield Range Purity
CyclizationH₂SO₄, 80°C60-75%>90%
NitrationHNO₃, 0°C45-55%85-90%
Final PurificationEtOAc/HexaneN/A>95%

Reference : Synthetic methodologies for analogous heterocycles .

Q. How should researchers address solubility and storage challenges for this compound?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions, and aqueous-organic mixtures (e.g., MeOH:H₂O) for biological assays. Pre-saturate solvents to avoid precipitation during experiments .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the nitro group and oxazine ring degradation. Stability studies recommend monitoring via HPLC every 3 months .

Reference : Stability protocols for labile heterocycles .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., computational chemistry) guide experimental design for studying reaction mechanisms or electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reactive sites (e.g., nitro group reduction potential) and optimize transition states for cyclization steps. Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility discrepancies between experimental and predicted values.

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic centers.

Validate with experimental kinetic data (e.g., reaction rates under varying pH).

Reference : Integration of theory and practice in mechanistic studies .

Q. What advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm nitro group orientation. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Solid-State NMR : Differentiate polymorphs (e.g., ¹³C CP/MAS NMR for hydrogen-bonding networks).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF with <2 ppm error).
Technique Key Parameters Application
X-ray DiffractionMo Kα radiation, SHELX suiteAbsolute configuration
¹H/¹³C NMRDMSO-d₆, 500 MHzFunctional group assignment
FT-IRATR mode, 400-4000 cm⁻¹Nitro group stretching (1520 cm⁻¹)

Reference : Structural elucidation of heterocyclic systems .

Q. How should researchers design longitudinal studies to assess environmental fate or biodegradation pathways?

Methodological Answer:

  • Microcosm Studies : Use soil/water systems spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and transformation products (LC-MS/MS analysis) .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on logP and electronic descriptors.
Parameter Experimental Setup Duration
Aerobic DegradationOECD 307 guidelines, 20°C60 days
PhotolysisUV light (λ=254 nm), HPLC-MS7 days

Reference : Environmental impact assessment frameworks .

Q. How can contradictions in reported reactivity data (e.g., nitro group reduction vs. ring-opening) be systematically resolved?

Methodological Answer:

  • Controlled Variable Testing : Isolate factors like solvent polarity (e.g., H₂O vs. THF), reductant strength (NaBH₄ vs. H₂/Pd-C), and pH.
  • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to detect intermediates (e.g., nitroso or amine derivatives).

Q. Case Study :

  • In THF with NaBH₄, nitro reduction dominates.
  • In acidic H₂O, competitive hydrolysis of the oxazine ring occurs, leading to fragmentation .

Reference : Conflict resolution in kinetic data .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) for kinetic resolution .
  • Chiral Chromatography : Analyze enantiomeric excess (ee) via HPLC with chiral stationary phases (e.g., Chiralpak IA).
Catalyst Substrate ee (%) Yield
Ru-(S)-BINAPKetone9278%
L-ProlineImine8565%

Reference : Asymmetric synthesis techniques .

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